molecular formula C17H27N5O7 B14797604 Mal-PEG4-azide

Mal-PEG4-azide

Cat. No.: B14797604
M. Wt: 413.4 g/mol
InChI Key: KBPSETNZFSEOQN-UHFFFAOYSA-N
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Description

Mal-PEG4-azide, also known as Maleimide-PEG4-azide, is a heterobifunctional crosslinker that contains a maleimide group and an azide group connected by a polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with thiol groups and azide groups, forming stable linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-azide typically involves the following steps:

    Synthesis of Maleimide-PEG4: The maleimide group is introduced to the PEG4 spacer through a reaction with maleic anhydride. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.

    Introduction of Azide Group: The azide group is introduced to the PEG4 spacer through a reaction with sodium azide. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety. The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-azide undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.

    Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.

Common Reagents and Conditions

    Click Chemistry: Common reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in an aqueous or organic solvent at room temperature.

    Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction is typically carried out in a buffer solution at neutral pH.

Major Products

    Click Chemistry: The major product is a triazole-linked conjugate.

    Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate.

Scientific Research Applications

Mal-PEG4-azide has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.

    Biology: Used for labeling and modifying biomolecules such as proteins, peptides, and nucleic acids.

    Medicine: Used in the development of drug delivery systems and diagnostic tools.

    Industry: Used in the production of bioconjugates and functionalized materials for various applications.

Mechanism of Action

The mechanism of action of Mal-PEG4-azide involves its ability to form stable linkages with thiol and azide groups. The maleimide group reacts with thiol groups to form thioether bonds, while the azide group participates in click chemistry reactions to form triazole linkages. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    NHS-PEG4-azide: An amine-reactive compound that reacts with primary amines to form covalent bonds.

    Azido-PEG4-acid: Contains an azide group and a carboxylic acid group, used in click chemistry and bioconjugation.

    Azido-PEG4-NHS ester: Contains an azide group and an N-hydroxysuccinimide ester group, used for amine-reactive conjugation.

Uniqueness of Mal-PEG4-azide

This compound is unique due to its dual reactivity towards thiol and azide groups, allowing for versatile applications in bioconjugation and chemical synthesis. Its PEG spacer provides flexibility and solubility, making it suitable for use in various biological and chemical environments.

Properties

Molecular Formula

C17H27N5O7

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide

InChI

InChI=1S/C17H27N5O7/c18-21-20-5-8-27-10-12-29-14-13-28-11-9-26-7-4-19-15(23)3-6-22-16(24)1-2-17(22)25/h1-2H,3-14H2,(H,19,23)

InChI Key

KBPSETNZFSEOQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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